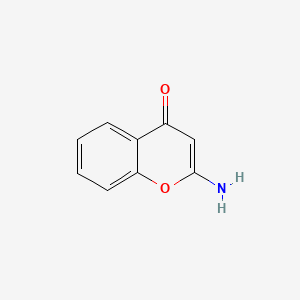

2-Amino-4H-chromen-4-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Amino-4H-chromen-4-one can be achieved through various methods. One notable approach involves a one-pot three-component reaction using an enolizable compound, malononitrile, and arylaldehydes under solvent-free conditions at 90°C . Researchers have successfully employed MNPs@Cu (magnetic nanoparticles coated with copper) as an effective and recyclable nanocatalyst for this synthesis. The procedure yields the desired products in high-to-excellent yields within short reaction times .

Applications De Recherche Scientifique

Synthesis Techniques and Catalysis

Efficient Synthesis Using Organocatalysts : Research by Dekamin, Eslami, and Maleki (2013) demonstrated an efficient method for preparing 2-amino-4H-chromene derivatives using potassium phthalimide-N-oxyl as an organocatalyst in water. This approach is noted for its environmental friendliness and high yield, representing a clean, transition metal-free method for synthesizing diverse 2-amino-4H-chromen derivatives (Dekamin, Eslami, & Maleki, 2013).

Green Synthesis Techniques : Maleki (2016) developed a green synthesis method for 2-amino-4H-benzo[g]chromene derivatives using o-benzenedisulfonimide as a reusable acid catalyst. This method emphasizes eco-friendly aspects, combining economic and environmental benefits (Maleki, 2016).

Urea as an Organo-Catalyst : Brahmachari and Banerjee (2014) explored the use of urea as an organo-catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles. Their method is notable for its low cost and environmentally benign approach (Brahmachari & Banerjee, 2014).

Enantioselective Synthesis : Chen et al. (2011) achieved an enantioselective synthesis of 2-amino-4-(indol-3-yl)-4H-chromenes using an N,N'-dioxide-Zn(II) complex as a catalyst. This method provides a way to access enantiomerically enriched 2-amino-4H-chromene derivatives (Chen et al., 2011).

Material Science and Nanotechnology

Graphene Oxide-Based Catalysts : Akocak et al. (2017) developed a method for synthesizing 2-amino-4H-chromene derivatives using monodisperse palladium nanoparticles supported with graphene oxide as a catalyst. This method stands out for its efficiency and recyclability, important for sustainable chemistry (Akocak et al., 2017).

Electrosynthesis of Silver Nanoparticles : In research by Maleki et al. (2017), 2-amino-4H-benzo[g]chromenes were used as components in the electrosynthesis of silver nanoparticles. This highlights their potential application in nanotechnology (Maleki et al., 2017).

Biological and Pharmaceutical Applications

Antimicrobial Activity : Shah et al. (2013) synthesized a variety of 2-amino-4H-chromenes and evaluated their antimicrobial activity. Several compounds exhibited moderate to potent antimicrobial activity, indicating their potential in medical applications (Shah et al., 2013).

Apoptosis Inducers in Cancer Therapy : Kemnitzer et al. (2004) discovered that 4-aryl-4H-chromenes act as potent apoptosis inducers, suggesting their potential as anticancer agents. Their study also revealed the importance of the 4-aryl group in enhancing potency and specificity (Kemnitzer et al., 2004).

Orientations Futures

Propriétés

IUPAC Name |

2-aminochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZPIIMZVZQSKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344220 | |

| Record name | 2-Aminochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38518-76-2 | |

| Record name | 2-Aminochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

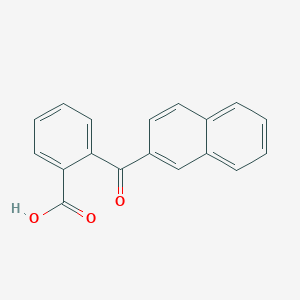

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

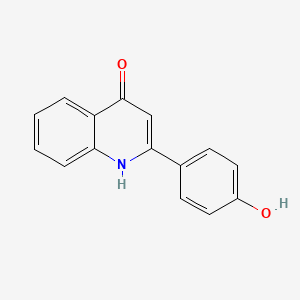

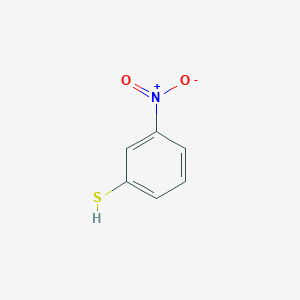

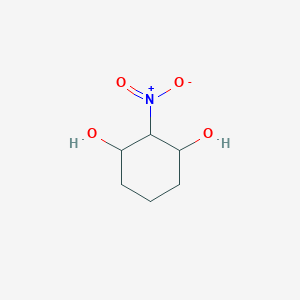

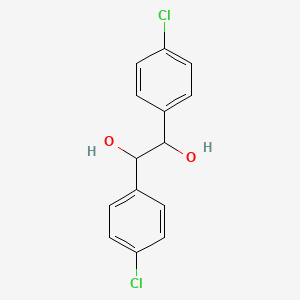

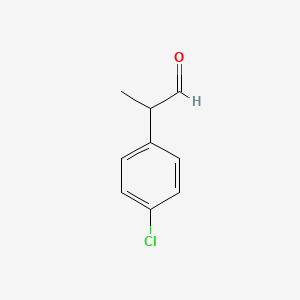

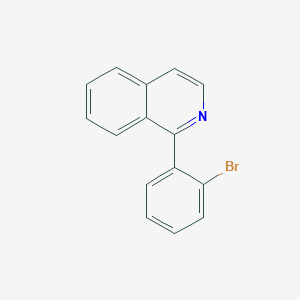

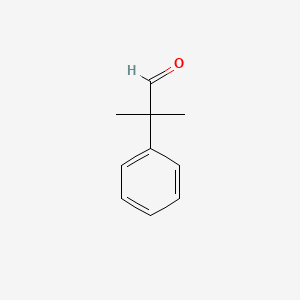

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one](/img/structure/B3052041.png)